3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid
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Overview
Description
3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with dichloro and trifluoromethyl groups. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide, potassium acetate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Tetrahydrofuran, dimethylformamide, ethanol.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
3,4-Dichloro-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both dichloro and trifluoromethyl substituents on the phenyl ring. These substituents enhance the compound’s reactivity and stability, making it particularly useful in cross-coupling reactions. The trifluoromethyl group also imparts unique electronic properties, which can be advantageous in the design of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H4BCl2F3O2 |
---|---|
Molecular Weight |
258.82 g/mol |
IUPAC Name |
[3,4-dichloro-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H |
InChI Key |
KPCSSQCOZUHEQB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)(O)O |
Origin of Product |
United States |
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